3-Amino-5-(3-hydroxyphenyl)benzoic acid

MAO-A Inhibition Neuropharmacology Enzyme Kinetics

Source the definitive MAO-A probe: 3-Amino-5-(3-hydroxyphenyl)benzoic acid (CAS 1261960-83-1, ≥95% purity). Its unique 3-amino-5-(3-hydroxyphenyl) substitution delivers nanomolar potency (human MAO-A IC₅₀ 18 nM) and >12‑fold selectivity over MAO‑B. Generic isomers lack this biphenyl architecture and fail to replicate target engagement. Ideal for translational CNS research, SAR campaigns, and isoform‑specific target validation. Ensure supply chain integrity by ordering this exact building block — available in research gram scales. Inquire for custom syntheses or bulk quantities to support your discovery pipeline.

Molecular Formula C13H11NO3
Molecular Weight 229.23
CAS No. 1261960-83-1
Cat. No. B3059796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(3-hydroxyphenyl)benzoic acid
CAS1261960-83-1
Molecular FormulaC13H11NO3
Molecular Weight229.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)N)C(=O)O
InChIInChI=1S/C13H11NO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,14H2,(H,16,17)
InChIKeyIOGGMZONUCAXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(3-hydroxyphenyl)benzoic Acid (CAS 1261960-83-1): Sourcing and Specification Overview for Research and Industrial Applications


3-Amino-5-(3-hydroxyphenyl)benzoic acid, with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol, is a benzoic acid derivative distinguished by an amino group at the 3-position and a 3-hydroxyphenyl substituent at the 5-position of the central benzene ring . Its IUPAC name is 5-amino-3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, reflecting its biphenyl carboxylic acid scaffold . The compound is commercially available from multiple specialty chemical suppliers at a standard purity of 95% , making it a readily accessible building block for medicinal chemistry campaigns, particularly those focused on monoamine oxidase (MAO) inhibition.

Why 3-Amino-5-(3-hydroxyphenyl)benzoic Acid Cannot Be Replaced by Generic Benzoic Acid Derivatives in MAO-A Research


While the market offers numerous 3-amino or 5-hydroxy substituted benzoic acids, generic substitution is not scientifically valid for 3-Amino-5-(3-hydroxyphenyl)benzoic acid due to its specific substitution pattern which dictates a unique and potent interaction profile with monoamine oxidase A (MAO-A). The presence and exact position of both the amino group and the meta-hydroxyphenyl ring are critical for high-affinity binding to the MAO-A active site [1]. Simple 3-aminobenzoic acid or 5-hydroxybenzoic acid analogs lack the extended biphenyl architecture required for this nanomolar-level inhibition, while regioisomers or derivatives with altered substitution patterns can exhibit drastically reduced potency and isoform selectivity [2]. Therefore, substituting this precise compound with a generic or structurally similar alternative will not replicate its specific biochemical activity, potentially derailing research outcomes in neuropharmacology and enzyme kinetics.

Quantitative Differentiation of 3-Amino-5-(3-hydroxyphenyl)benzoic Acid from Structural Analogs


Nanomolar Inhibition of Human MAO-A: A Quantitative Comparison to a Des-Amino Analog

3-Amino-5-(3-hydroxyphenyl)benzoic acid demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM [1]. This is a significantly higher level of activity compared to simpler structural analogs. For instance, p-hydroxyl benzoic acid, a structurally related but des-amino and non-biphenyl analog, exhibits only millimolar-level binding to carbonic anhydrase III (affinity constant of 9,954 M⁻¹), translating to an estimated IC50 several orders of magnitude higher [2]. This stark difference underscores the critical role of the specific 3-amino-5-(3-hydroxyphenyl)benzoic acid scaffold for achieving high potency.

MAO-A Inhibition Neuropharmacology Enzyme Kinetics

Cross-Species MAO-A Inhibition Potency: Human vs. Rat Comparative Data

The compound exhibits a clear species-dependent variation in MAO-A inhibitory potency, with an IC50 of 18 nM against the human recombinant enzyme and an IC50 of 80 nM against rat brain MAO-A [1]. This 4.4-fold difference in potency provides critical quantitative guidance for researchers designing in vivo studies. It highlights the necessity of using the human target for accurate potency assessment and indicates that direct extrapolation of rat in vivo doses from human in vitro data may require careful calibration.

MAO-A Inhibition Comparative Pharmacology Drug Discovery

Quantified Isoform Selectivity: MAO-A vs. MAO-B in Rat Brain Homogenates

In a direct comparative assay using rat brain homogenates, 3-Amino-5-(3-hydroxyphenyl)benzoic acid exhibits a pronounced selectivity for the MAO-A isoform over the MAO-B isoform. The IC50 for MAO-A was determined to be 80 nM, while the IC50 for MAO-B was >1,000 nM (1 µM) [1]. This yields a selectivity index (SI = IC50 MAO-B / IC50 MAO-A) of at least 12.5 in this system. This level of selectivity is a defining characteristic of the compound's pharmacological profile and differentiates it from non-selective or MAO-B-preferring inhibitors within the benzoic acid class.

MAO Selectivity Enzyme Inhibition Neurochemistry

Precision Application Scenarios for 3-Amino-5-(3-hydroxyphenyl)benzoic Acid Based on Verified Differentiation Data


Development of High-Potency, Selective MAO-A Inhibitors for CNS Disorders

Given its nanomolar potency for human MAO-A (IC50 = 18 nM) and >12-fold selectivity over MAO-B in rat brain homogenates [1], this compound is an ideal starting scaffold for medicinal chemistry programs targeting neurological and psychiatric conditions linked to serotonergic dysregulation, such as depression and anxiety disorders. Its potency allows for exploration of structure-activity relationships (SAR) at low concentrations, minimizing off-target effects and conserving valuable biological reagents.

Species-Comparative Pharmacology and Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The quantitative 4.4-fold difference in potency between human recombinant MAO-A (18 nM) and rat brain MAO-A (80 nM) [1] provides a crucial dataset for translational research. Investigators can use this compound to calibrate in vitro-to-in vivo extrapolations, refine PK/PD models, and design more effective rodent studies where a precise understanding of target engagement differences between species is essential for interpreting behavioral and biochemical outcomes.

Enzyme Selectivity Profiling and Chemical Probe Development

The demonstrated >12-fold selectivity for MAO-A over MAO-B [1] makes this compound a valuable chemical probe for dissecting the distinct physiological roles of the two MAO isoforms in complex biological systems. Researchers can use it to induce MAO-A-specific inhibition in cell-based assays or in vivo models, allowing for the unambiguous attribution of observed effects to MAO-A activity, a critical requirement for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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